molecular formula C27H36ClN5O6S2 B6527454 ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135212-46-2

ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No. B6527454
CAS RN: 1135212-46-2
M. Wt: 626.2 g/mol
InChI Key: ZIKBJYMOGXZZMG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a dimethylamino group, a benzothiazole group, a carbamoyl group, a benzenesulfonyl group, and a piperazine group .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the ethyl group might be introduced through an alkylation reaction, the dimethylamino group through a reductive amination, and the benzothiazole through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethyl and dimethylamino groups would likely be attached to the nitrogen atoms of the piperazine ring, while the benzothiazole and benzenesulfonyl groups would likely be attached to the carbon atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the dimethylamino group could participate in acid-base reactions, the benzothiazole in electrophilic aromatic substitution reactions, and the carbamoyl group in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the dimethylamino group could make the compound basic, while the presence of the carbamoyl and benzenesulfonyl groups could make it polar .

properties

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-5-37-22-8-7-9-23-24(22)28-26(39-23)32(19-14-29(3)4)25(33)20-10-12-21(13-11-20)40(35,36)31-17-15-30(16-18-31)27(34)38-6-2;/h7-13H,5-6,14-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBJYMOGXZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

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